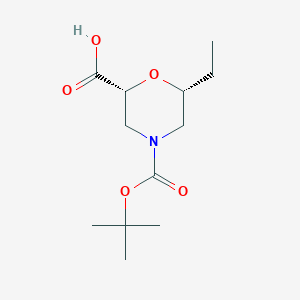
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate is a complex organic compound characterized by its unique structure, which includes perfluoropropane, amino, phenylene, and acrylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution of 4,4′-(hexafluoroisopropylidene)diphenol with perfluoropyridine, followed by further functionalization to introduce the amino and acrylate groups . The reaction conditions often involve the use of stoichiometric cesium carbonate in acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as crystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylate groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluoropropane-2,2-diyl bis(2-amino-4,1-phenylene) diacrylate oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing advanced materials and polymers.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mécanisme D'action
The mechanism of action of (Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Perfluoropropane-2,2-diyl)bis(4,1-phenylene) diacrylate
- (Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) dimethacrylate
Uniqueness
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate is unique due to its combination of perfluoropropane, amino, phenylene, and acrylate groups. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C21H16F6N2O4 |
|---|---|
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
[2-amino-4-[2-(3-amino-4-prop-2-enoyloxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C21H16F6N2O4/c1-3-17(30)32-15-7-5-11(9-13(15)28)19(20(22,23)24,21(25,26)27)12-6-8-16(14(29)10-12)33-18(31)4-2/h3-10H,1-2,28-29H2 |
Clé InChI |
XUIHIBOPIKNHKZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OC(=O)C=C)N)(C(F)(F)F)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


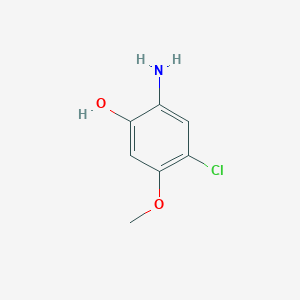
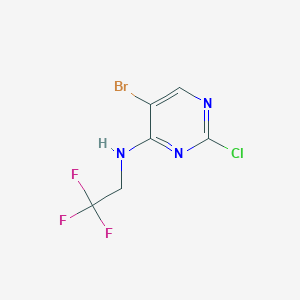
![[(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12845365.png)
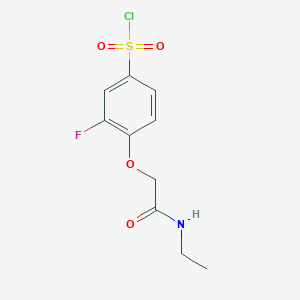
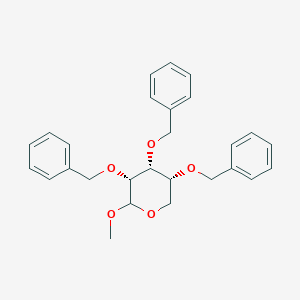




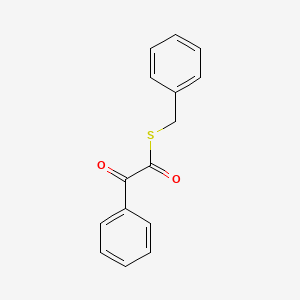
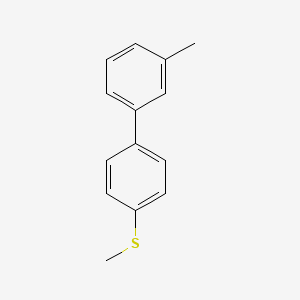
![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
